2-(3-Chlorophenyl)-4-(pyridin-2-yl)-1,3-oxazole
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Overview
Description
2-(3-Chlorophenyl)-4-(pyridin-2-yl)-1,3-oxazole is a heterocyclic compound that features both an oxazole and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-4-(pyridin-2-yl)-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzoyl chloride with 2-aminopyridine in the presence of a base to form the desired oxazole ring . The reaction conditions often include the use of solvents like dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-4-(pyridin-2-yl)-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
2-(3-Chlorophenyl)-4-(pyridin-2-yl)-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-4-(pyridin-2-yl)-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-Bromophenyl]-4-[pyridin-2-yl]-1,3-oxazole
- 2-[3-Methylphenyl]-4-[pyridin-2-yl]-1,3-oxazole
- 2-[3-Nitrophenyl]-4-[pyridin-2-yl]-1,3-oxazole
Uniqueness
2-(3-Chlorophenyl)-4-(pyridin-2-yl)-1,3-oxazole is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. This makes it a valuable compound for specific applications where the chlorophenyl group plays a crucial role.
Properties
Molecular Formula |
C14H9ClN2O |
---|---|
Molecular Weight |
256.68 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-4-pyridin-2-yl-1,3-oxazole |
InChI |
InChI=1S/C14H9ClN2O/c15-11-5-3-4-10(8-11)14-17-13(9-18-14)12-6-1-2-7-16-12/h1-9H |
InChI Key |
CQXOVXIKDZNZMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=COC(=N2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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